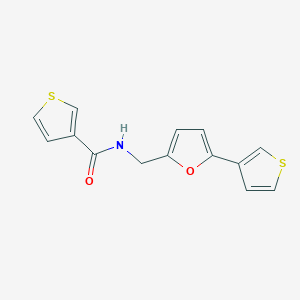

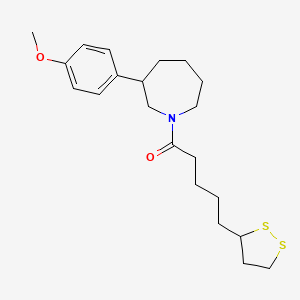

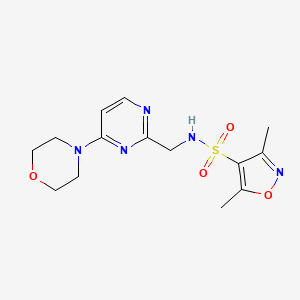

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide, also known as BPTAA, is a thiazole-based compound that has been extensively studied for its potential applications in scientific research. BPTAA is a potent inhibitor of the enzyme carbonic anhydrase, which plays an important role in various physiological processes.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

- Synthetic Organic Chemistry Based on N-Ar Axis : Studies have explored the development of chemoselective N-acylation reagents, including a variety of N-acetyl-N-(2-trifluoromethylphenyl)acetamide and N-benzoyl-(2-chlorophenyl)benzamide. These compounds exhibit better chemoselectivity compared to current N-acylation reagents. The research also delves into chiral ligands possessing a N-Ar prochiral axis, demonstrating their application in asymmetric transition metal catalysis with high selectivity (Kondo & Murakami, 2001).

Toxicology and Environmental Impact

- Toxicodynamics of Acetamide Derivatives : A comprehensive review on the toxicology of acetamide and its derivatives, including dimethyl derivatives, provides critical insights into the biological effects and environmental impact of these compounds. The review highlights the need for continuous assessment of the risk/benefit ratio, considering their widespread use and potential hazards (Kennedy, 2001).

Pharmacology and Drug Design

- Biological Effects of Acetamide, Formamide, and Their Derivatives : Research into the biological effects of acetamide, formamide, and their mono- and dimethyl derivatives updates our understanding of their toxicology. This study underscores the commercial importance of these chemicals and the complex biological consequences of exposure, emphasizing the need for optimized administration to avoid toxicity (Kennedy, 2001).

Advanced Oxidation Processes

- Degradation of Acetaminophen by Advanced Oxidation : A review on the degradation of acetaminophen, a compound structurally related to acetamide derivatives, by advanced oxidation processes discusses the generation of kinetics, mechanisms, and by-products. This research is crucial for understanding the environmental impact and treatment technologies for drug-related pollutants (Qutob et al., 2022).

Chemical Biology and Mechanism of Action

- Action Mechanism of Benzoylurea Insecticides : This review discusses the molecular mechanism of benzoylurea type insecticides, such as diflubenzuron, in inhibiting insect chitin synthesis. Identifying the target sites of these insecticides offers insights into the design and development of new pesticides with specific action mechanisms (Matsumura, 2010).

Propriétés

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-benzylsulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S2/c28-21(17-33(30,31)16-18-10-4-1-5-11-18)26-25-27-22(19-12-6-2-7-13-19)24(32-25)23(29)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNDIUAWWNBOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2530098.png)

![Methyl 4-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2530099.png)

![6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2530103.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2530107.png)

![7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2530112.png)